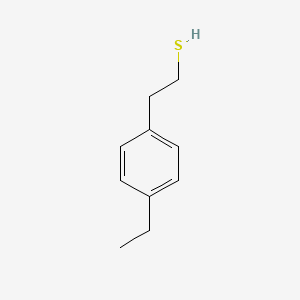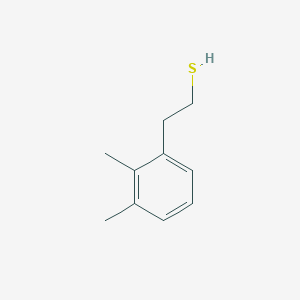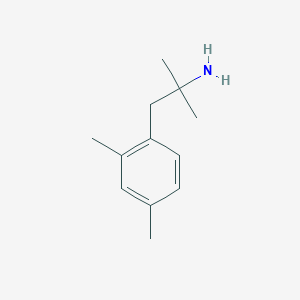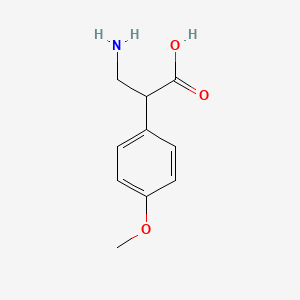
2-(4-Tert-butylphenyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position. This compound is known for its distinct odor and is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethanethiol typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Reaction with Thiourea: 4-tert-butylbenzyl chloride reacts with thiourea to form an intermediate isothiuronium salt.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions is optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R’).
Substitution: Various substituted thiol derivatives depending on the reactants used.
科学的研究の応用
2-(4-Tert-butylphenyl)ethanethiol finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)ethanethiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in protein function and enzyme activity. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties.
Bis(2,4-di-tert-butylphenyl)phosphate: A phosphite antioxidant used in polymer processing.
Thiols (Mercaptans): Compounds containing the -SH group, known for their reactivity and distinct odors.
Uniqueness
2-(4-Tert-butylphenyl)ethanethiol is unique due to the presence of both a bulky tert-butyl group and a reactive thiol group. This combination imparts specific steric and electronic properties, making it valuable in selective chemical reactions and applications where both stability and reactivity are required.
特性
IUPAC Name |
2-(4-tert-butylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJTGRNASDBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














